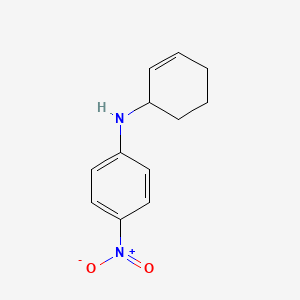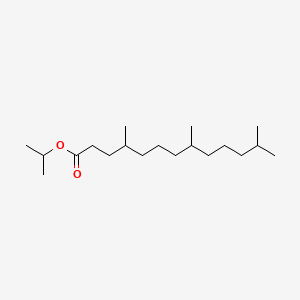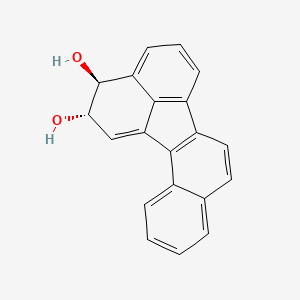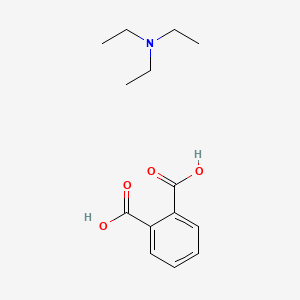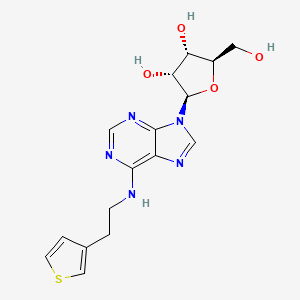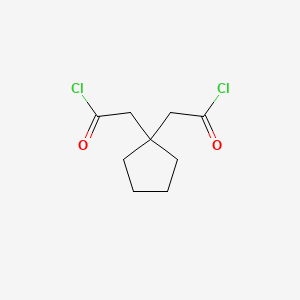
2,2'-(Cyclopentane-1,1-diyl)diacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride is an organic compound with the molecular formula C11H14Cl2O2. It is a derivative of cyclopentane, where two acetyl chloride groups are attached to the cyclopentane ring. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride typically involves the chlorination of 2,2’-(Cyclopentane-1,1-diyl)diacetic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the diacetic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety due to the handling of hazardous reagents in a controlled environment. The use of automated systems ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2’-(Cyclopentane-1,1-diyl)diacetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 2,2’-(Cyclopentane-1,1-diyl)diacetyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2,2’-(Cyclopentane-1,1-diyl)diacetic acid: Formed by hydrolysis
Applications De Recherche Scientifique
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Utilized in the preparation of polymeric materials with specific functional groups.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active molecules.
Material Science: Employed in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride involves the reactivity of the acetyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new covalent bonds. The pathways involved in these reactions are typically substitution or addition-elimination mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(Cyclopropane-1,1-diyl)diacetyl chloride
- 2,2’-(Cyclohexane-1,1-diyl)diacetyl chloride
- 2,2’-(Cyclopentane-1,1-diyl)diacetic acid
Uniqueness
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride is unique due to its specific ring structure and the presence of two acetyl chloride groups. This combination provides distinct reactivity compared to other similar compounds. The cyclopentane ring imparts rigidity and specific steric effects, influencing the compound’s reactivity and the types of products formed in reactions.
Propriétés
Numéro CAS |
105743-63-3 |
|---|---|
Formule moléculaire |
C9H12Cl2O2 |
Poids moléculaire |
223.09 g/mol |
Nom IUPAC |
2-[1-(2-chloro-2-oxoethyl)cyclopentyl]acetyl chloride |
InChI |
InChI=1S/C9H12Cl2O2/c10-7(12)5-9(6-8(11)13)3-1-2-4-9/h1-6H2 |
Clé InChI |
MDDMRDMVEYLHAK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CC(=O)Cl)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



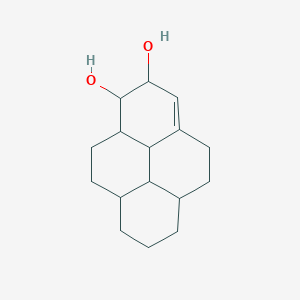
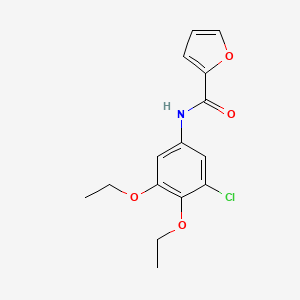
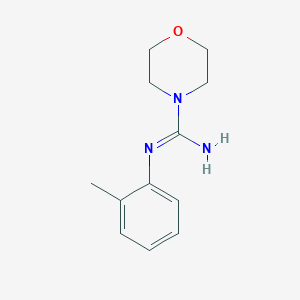



![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
